molecular formula C19H19N5O3S B2993253 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286706-11-3

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2993253
CAS No.: 1286706-11-3
M. Wt: 397.45
InChI Key: FTKMUTRRCHIVTD-UHFFFAOYSA-N
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Description

N-(4-(2-((3-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a pyrimidine-2-carboxamide group via a glycine-like spacer.

Properties

IUPAC Name

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-15-5-2-4-13(10-15)6-9-20-16(25)11-14-12-28-19(23-14)24-18(26)17-21-7-3-8-22-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,20,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKMUTRRCHIVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 395.5 g/mol. The compound features a thiazole ring, a pyrimidine carboxamide moiety, and a methoxyphenethylamine group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
CAS Number941898-71-1

Target of Action

This compound is believed to interact with several biological targets, primarily through inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators such as prostaglandins.

Mode of Action

The compound likely binds to the active sites of COX enzymes, inhibiting their activity. This results in reduced inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown significant anti-inflammatory effects in various preclinical models by inhibiting COX pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Cancer Therapeutics : It is being explored for its ability to inhibit tumor growth through modulation of specific signaling pathways involved in cancer progression.

Case Study 1: Anti-inflammatory Effects

In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in swelling and pain, correlating with decreased levels of inflammatory cytokines.

Case Study 2: Antimicrobial Activity

A series of in vitro assays demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. Further investigations are needed to elucidate the exact mechanisms underlying this activity.

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound can induce apoptosis and inhibit proliferation, indicating its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Benzo[d][1,3]dioxole-5-carboxamide Derivative (CAS 941985-20-2)

  • Structure : Replaces the pyrimidine-2-carboxamide group with a benzo[d][1,3]dioxole-5-carboxamide.
  • Molecular Formula : C22H21N3O5S vs. C17H17N5O3S (target compound).
  • Key Differences: The benzo[d][1,3]dioxole group introduces a fused aromatic system, increasing molecular weight (439.5 vs. The methoxy group on the phenethylamine remains conserved, suggesting shared solubility profiles .

Thiadiazole-Substituted Analogue (CAS 1286703-80-7)

  • Structure: Features a benzo[c][1,2,5]thiadiazol-4-ylamino group instead of 3-methoxyphenethylamine.
  • Molecular Formula : C16H11N7O2S2 vs. C17H17N5O3S.
  • Key Differences : The thiadiazole ring enhances electron-withdrawing properties and introduces sulfur-based interactions. Reduced molecular weight (397.4 vs. ~395) and altered solubility due to decreased lipophilicity .

Fluorinated Derivatives (CAS 923121-43-1)

  • Structure : Substitutes 3-methoxyphenethylamine with a 2,6-difluorobenzyl group and replaces pyrimidine-2-carboxamide with pivalamide.
  • Key Differences: Fluorination increases metabolic stability and electronegativity.

Physicochemical Properties

Compound Class Molecular Weight Key Substituents Solubility Trends Stability
Target Compound ~395 3-Methoxyphenethyl, pyrimidine Moderate lipophilicity Stable under physiological conditions
Urea Derivatives (e.g., 1f) 667.9 Piperazine, hydrazinyl High polarity (urea core) Prone to hydrolysis
Coumarin-Thiazole (e.g., 13) 446.30 Dichlorophenyl, coumarin Low aqueous solubility Photostability concerns
Morpholine-Thioxo (e.g., 6a) 421.9 Morpholine, thioxo Enhanced H-bonding capacity Thioamide redox sensitivity

Q & A

Basic Question: What synthetic strategies are employed to prepare N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, and how are intermediates validated?

Answer:
The compound is synthesized via a multi-step approach involving:

  • Acylation : Reaction of a thiazol-2-amine intermediate with a pyrimidine carbonyl derivative (e.g., pyrimidine-2-carboxamide) using acylating agents like benzoyl chloride .
  • Amination : Introduction of the 3-methoxyphenethylamine group via nucleophilic substitution or coupling reactions, often in polar aprotic solvents (e.g., DMF) with catalysts such as triethylamine .
  • Validation : Intermediates are characterized using 1H/13C NMR to confirm regioselectivity (e.g., thiazole ring substitution) and LC-MS to verify molecular weight. For example, highlights the use of preparative TLC and azabenzotriazolyl reagents for coupling efficiency .

Basic Question: Which spectroscopic and chromatographic methods are critical for characterizing this compound and its analogues?

Answer:
Key techniques include:

  • 1H/13C NMR : Assigns chemical shifts to confirm the thiazole-pyrimidine core and substituents (e.g., methoxyphenethyl group). and detail peak assignments for analogous thieno-pyrimidine derivatives, emphasizing the diagnostic splitting patterns of aromatic protons .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functionalities .
  • HPLC-PDA : Ensures >95% purity by resolving unreacted intermediates (e.g., residual amines or acylating agents) .

Advanced Question: How can reaction conditions be optimized to improve yield and reduce byproducts during the synthesis of thiazole-pyrimidine hybrids?

Answer:
Optimization strategies include:

  • Solvent Selection : DMF enhances solubility of polar intermediates, while acetonitrile () minimizes side reactions in cyclization steps .
  • Catalysis : Triethylamine or DMAP accelerates acylation/amination steps, reducing reaction time and dimerization byproducts .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) improve kinetics but require careful monitoring to avoid decomposition (e.g., reports cyclization at 70°C for 20 hours) .
  • Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, while flash chromatography isolates target compounds using gradients like hexane/ethyl acetate .

Advanced Question: What methodologies are used to analyze structure-activity relationships (SAR) for thiazole-pyrimidine derivatives in pharmacological studies?

Answer:
SAR studies involve:

  • Functional Group Variation : Systematic modification of substituents (e.g., methoxy vs. trifluoromethyl groups) to assess impact on target binding. (unrelated to BenchChem) suggests trifluoromethyl groups enhance lipophilicity and metabolic stability in similar compounds .
  • Pharmacological Assays : Screening against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays. references pharmacological screening of a reference compound via receptor-binding studies .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions between the thiazole-pyrimidine core and active sites, guiding rational design .

Advanced Question: How can researchers resolve contradictions in solubility and stability data for this compound across different studies?

Answer:
Contradictions arise due to:

  • Solvent Systems : Solubility varies with polarity (e.g., DMSO vs. aqueous buffers). notes that thieno derivatives exhibit poor aqueous solubility but improve in DMSO/ethanol mixtures .
  • pH-Dependent Stability : Amide bonds may hydrolyze under acidic/basic conditions. Stability studies using HPLC-UV at varying pH (1–10) and temperatures (25–40°C) identify degradation pathways .
  • Crystallinity : Polymorphic forms (e.g., amorphous vs. crystalline) affect solubility. XRPD (X-ray powder diffraction) analysis, as in , distinguishes phases and guides formulation strategies .

Advanced Question: What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

Answer:
Key models include:

  • In Vitro :
    • Caco-2 Assays : Predict intestinal permeability and efflux ratios .
    • Microsomal Stability : Liver microsomes (human/rat) assess metabolic clearance via LC-MS/MS .
  • In Vivo :
    • Rodent PK Studies : Oral/intravenous administration in rats with serial blood sampling to calculate AUC, t₁/₂, and bioavailability. references analogous compounds screened in monkey models for CNS penetration .

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